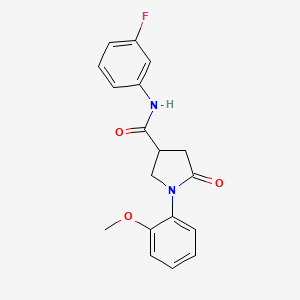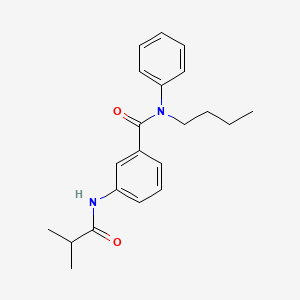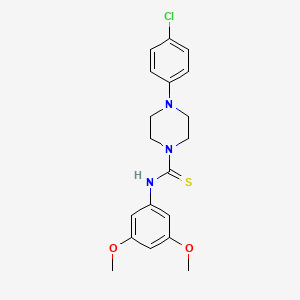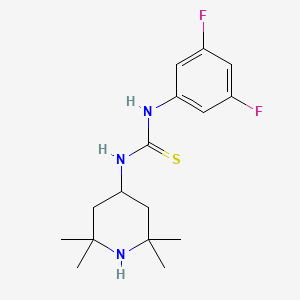![molecular formula C15H23N3O2 B4388063 N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4388063.png)
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea
Übersicht
Beschreibung
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has a molecular formula of C18H28N2O2.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea involves its interaction with various molecular targets, including NMDA receptors, ion channels, and enzymes. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea binds to the glycine site of NMDA receptors and enhances the activity of these receptors, leading to increased synaptic plasticity and improved learning and memory. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea also blocks the activity of voltage-gated sodium channels and calcium channels, which are involved in pain signaling and neurodegeneration. Furthermore, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea inhibits the activity of enzymes such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has been shown to have various biochemical and physiological effects, depending on the target organ and the dose. In the brain, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea enhances synaptic plasticity and improves learning and memory. In cancer cells, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea induces apoptosis and inhibits angiogenesis, leading to reduced tumor growth. Inflammatory cells, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea inhibits the production of inflammatory mediators, leading to reduced inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can be easily synthesized and purified, and its effects can be measured using various techniques such as electrophysiology, imaging, and biochemical assays. However, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea also has limitations, including its poor solubility, which can affect its bioavailability and pharmacokinetics. In addition, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can interact with other molecular targets, leading to off-target effects and potential toxicity.
Zukünftige Richtungen
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has several potential future directions for research, including its use as a therapeutic agent for various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can also be studied for its potential use in pain management, as it inhibits the activity of pain-sensing ion channels. Furthermore, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can be modified to improve its pharmacokinetics and bioavailability, leading to better therapeutic outcomes. Finally, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea can be used as a tool for studying the molecular mechanisms of various diseases, leading to a better understanding of disease pathogenesis and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity, learning, and memory. N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has also been investigated as a potential treatment for cancer, as it inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-13-4-2-5-14(12-13)17-15(19)16-6-3-7-18-8-10-20-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOXURJXLQWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)


![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)

![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388051.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate](/img/structure/B4388056.png)
![2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4388069.png)
![N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4388075.png)
![4-hydroxy-3,3-dimethyl-2-(4-propoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4388076.png)